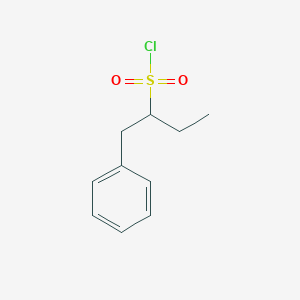![molecular formula C22H21F2NO4 B2756740 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,3-difluoropiperidin-4-yl]acetic acid CAS No. 2241129-64-4](/img/structure/B2756740.png)
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,3-difluoropiperidin-4-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,3-difluoropiperidin-4-yl]acetic acid is a complex organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group and a difluoropiperidine moiety. This compound is often used in the field of organic chemistry, particularly in peptide synthesis, due to its protective Fmoc group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,3-difluoropiperidin-4-yl]acetic acid typically involves multiple steps One common method starts with the preparation of the Fmoc-protected piperidine derivativeThe final step involves the acylation of the piperidine derivative with acetic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,3-difluoropiperidin-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the Fmoc group, revealing the free amine.
Substitution: The difluoropiperidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The Fmoc group can be removed using piperidine in a basic medium.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction typically results in the removal of the Fmoc group, producing a free amine .
Wissenschaftliche Forschungsanwendungen
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,3-difluoropiperidin-4-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and peptides.
Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.
Medicine: Investigated for potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,3-difluoropiperidin-4-yl]acetic acid involves its ability to act as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group can be selectively removed under mild conditions, revealing the free amine for further reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-protected amino acids: These compounds also contain the Fmoc group and are used in peptide synthesis.
Difluoropiperidine derivatives: Compounds with similar difluoropiperidine structures are used in various chemical and pharmaceutical applications.
Uniqueness
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,3-difluoropiperidin-4-yl]acetic acid is unique due to the combination of the Fmoc group and the difluoropiperidine moiety. This dual functionality makes it particularly useful in complex organic synthesis, offering both protection and reactivity .
Eigenschaften
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-3,3-difluoropiperidin-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2NO4/c23-22(24)13-25(10-9-14(22)11-20(26)27)21(28)29-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTCTLSMRONEFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1CC(=O)O)(F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-butyl-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2756658.png)
![N-[(1-hydroxycyclopentyl)methyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2756660.png)

![N-(cyanomethyl)-3-[(2-fluorophenyl)sulfanyl]-N-methylpropanamide](/img/structure/B2756664.png)

![3-(N-methyl4-methylbenzenesulfonamido)-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide](/img/structure/B2756669.png)




![3-Benzyl-8-(trifluoromethyl)-3,4-dihydropyrimido[2,1-b][1,3,5]thiadiazin-6(2H)-one](/img/structure/B2756675.png)
![N-[1-(2,5-Dimethylpyrazol-3-yl)-2-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2756678.png)
![5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophene-2-sulfonyl Chloride](/img/structure/B2756679.png)
![N-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2756680.png)
